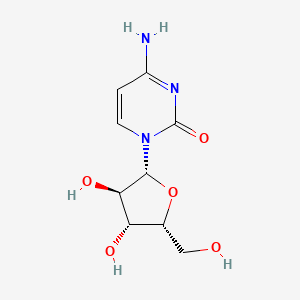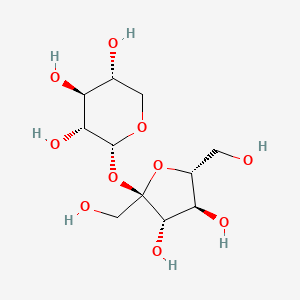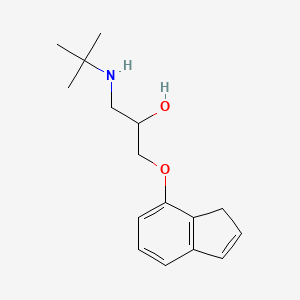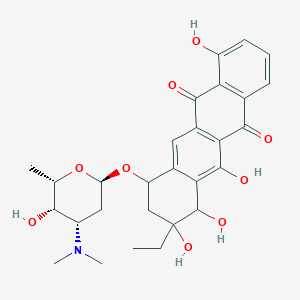
SCH772984
Overview
Description
SCH772984 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It has been identified as a promising compound for targeting the mitogen-activated protein kinase (MAPK) pathway, which is frequently deregulated in various cancers due to mutations in growth factor receptors, RAS, or BRAF . This compound has shown significant efficacy in inhibiting tumor growth in preclinical models, making it a valuable tool in cancer research and potential therapeutic applications .
Mechanism of Action
Target of Action
SCH772984, also known as ®-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide, is a novel and selective inhibitor of ERK1/2 . ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer due to activating mutations of growth factor receptors, RAS, or BRAF .
Mode of Action
This compound interacts with its targets, ERK1/2, by inhibiting both the catalytic activity of ERK1/2 and its phosphorylation by MEK . This dual mechanism of action is distinct from other ERK inhibitors that target only the ATP-binding site and thus inhibit only the catalytic activity of the kinases .
Biochemical Pathways
This compound affects the MAPK pathway, a critical signaling pathway in cancer. By inhibiting ERK1/2, this compound effectively blocks MAPK signaling, leading to the inhibition of cell proliferation . It has been shown to be effective in tumor cells with mutations in BRAF, NRAS, or KRAS .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of MAPK signaling and cell proliferation . It has been shown to induce tumor regressions in xenograft models at tolerated doses . In addition, this compound has been reported to cause G1 arrest and induce apoptosis .
Action Environment
The effectiveness of this compound can be influenced by the genetic environment of the tumor cells. For instance, it has been found to be particularly effective in tumor cells with mutations in BRAF, NRAS, or KRAS . Moreover, this compound has shown effectiveness in models resistant to BRAF or MEK inhibitors, as well as in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors .
Biochemical Analysis
Biochemical Properties
SCH772984 interacts with the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting ERK1/2 . This interaction is crucial in regulating various cellular activities, including proliferation, apoptosis, differentiation, and transformation .
Cellular Effects
This compound has shown to effectively inhibit MAPK signaling and cell proliferation in BRAF or MEK inhibitor–resistant models as well as in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors . It has also been observed to cause G1 arrest and induce apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting both the catalytic activity of ERK1/2 and also inhibiting phosphorylation of ERK1/2 . It displays behaviors of both type I and type II kinase inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a significant impact over time. It has been observed to cause a delay in the onset of acquired resistance in long term in vitro assays when combined with vemurafenib in BRAF mutant melanoma .
Dosage Effects in Animal Models
In animal models, this compound has shown to induce tumor regressions at tolerated doses . It has also been observed to improve survival in a sepsis mouse model induced by a lethal dose of LPS and a sepsis model induced by cecal ligation and puncture (CLP) .
Metabolic Pathways
This compound is involved in the MAPK pathway, specifically targeting ERK1/2 . This pathway is crucial in regulating various cellular activities, including proliferation, apoptosis, differentiation, and transformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
SCH772984 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
SCH772984 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
SCH772984 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
SCH772984 is unique compared to other ERK inhibitors due to its dual mechanism of action, which includes both catalytic inhibition and prevention of phosphorylation . Similar compounds include:
Vemurafenib: A BRAF inhibitor used in the treatment of BRAF-mutant melanoma.
Trametinib: A MEK inhibitor used in combination with BRAF inhibitors for enhanced efficacy.
SP600125: A JNK inhibitor that also targets the MAPK pathway.
This compound stands out due to its ability to overcome resistance mechanisms associated with other MAPK inhibitors, making it a valuable addition to the arsenal of cancer therapeutics .
Properties
IUPAC Name |
(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAJDNHIBCDLQF-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SCH772984?
A1: this compound is an ATP-competitive inhibitor of ERK1/2. [] This means it competes with ATP for binding to the active site of ERK1/2 kinases, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and other cellular processes. []
Q2: How does this compound's binding mode differ from other ERK inhibitors, and what are the implications?
A2: Unlike some ERK inhibitors that primarily function as type I inhibitors, this compound exhibits characteristics of both type I and type II kinase inhibitors. [] It induces a conformational change in the glycine-rich loop of ERK2, causing Tyr36 to tuck underneath, forming a unique binding pocket. [] This distinct binding mode potentially contributes to its ability to modulate both the catalytic activity and phosphorylation of ERK1/2, potentially offering advantages in overcoming resistance mechanisms observed with other MAPK pathway inhibitors. []
Q3: What are the downstream consequences of ERK1/2 inhibition by this compound on the MAPK pathway?
A3: this compound effectively blocks the phosphorylation of downstream targets of ERK1/2, such as Ribosomal S6 Kinase (RSK). [] This inhibition disrupts the MAPK signaling cascade, ultimately impacting various cellular processes, including cell cycle progression, apoptosis, and the production of extracellular matrix components involved in desmoplasia. [, , , ]
Q4: How does this compound impact cell cycle progression and apoptosis in sensitive cancer cells?
A4: Studies show that this compound treatment leads to impaired cell cycle progression, particularly through the G1 phase. [] It also induces apoptosis, evidenced by increased levels of cleaved caspase-3. [] This dual effect on both cell cycle and apoptotic machinery contributes to its antitumor activity.
Q5: Does this compound impact cellular senescence?
A5: Yes, prolonged exposure to this compound can induce senescence in sensitive cancer cell lines. [] This has been observed with the upregulation of senescence markers like senescence-associated beta-galactosidase, p16, and the loss of phospho-RB. [] The onset of senescence appears to be linked to the downregulation of MYC protein expression. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)


![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)



![2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate](/img/structure/B1684266.png)
![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)
